![molecular formula C12H14Cl2FNO B2604712 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide CAS No. 2411302-03-7](/img/structure/B2604712.png)
2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide, also known as CPP-115, is a synthetic compound that belongs to the family of gamma-aminobutyric acid (GABA) analogues. It is a potent inhibitor of the enzyme called GABA transaminase (GABA-T), which is responsible for the breakdown of GABA in the brain. CPP-115 has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide works by inhibiting the enzyme GABA-T, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide increases the levels of GABA in the brain, which can lead to the reduction of seizures, anxiety, and other symptoms associated with neurological and psychiatric disorders.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase GABA levels in the brain, which can lead to the reduction of seizures, anxiety, and other symptoms associated with neurological and psychiatric disorders. It has also been shown to have neuroprotective effects, which can help to prevent damage to the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide in lab experiments is its high potency and specificity for GABA-T inhibition. This makes it a useful tool for studying the role of GABA in the brain and its potential therapeutic applications. However, one limitation of 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide. One area of interest is its potential therapeutic applications in the treatment of epilepsy, anxiety, and other neurological and psychiatric disorders. Another area of interest is its potential use as a tool for studying the role of GABA in the brain and its interactions with other neurotransmitters. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide, as well as its potential side effects and toxicity.
Métodos De Síntesis
2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzylamine with 3-fluoropropionyl chloride to form the intermediate 2-chloro-N-(4-chlorobenzyl)-N-(3-fluoropropyl)acetamide. This intermediate is then treated with sodium hydride and chloroacetyl chloride to produce 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can lead to the reduction of seizures, anxiety, and other symptoms associated with these disorders.
Propiedades
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2FNO/c13-8-12(17)16(7-1-6-15)9-10-2-4-11(14)5-3-10/h2-5H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKOWOAOFAHTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CCCF)C(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

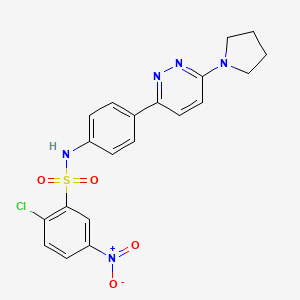
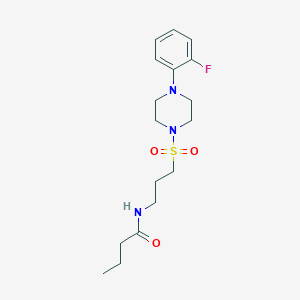
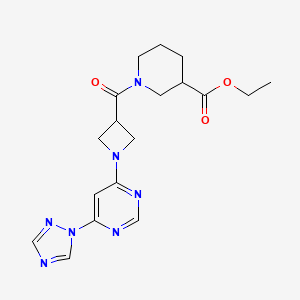
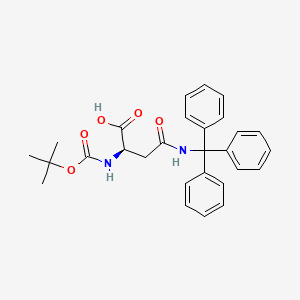
![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2604636.png)
![1-[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2604637.png)
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2604638.png)
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2604639.png)
![3-[(3,4-dichlorophenyl)methyl]-8-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2604642.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2604644.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide](/img/structure/B2604645.png)
![[2-(N-methylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2604648.png)
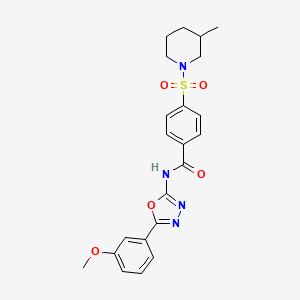
![1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2604650.png)